molecular formula C8H17NaOS2 B14149992 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt CAS No. 67801-35-8

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt

Cat. No.: B14149992
CAS No.: 67801-35-8
M. Wt: 216.3 g/mol
InChI Key: NOPPVMNVQAVKKJ-UHFFFAOYSA-M
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Description

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is a chemical compound with a complex structure that includes both hydroxyl and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt typically involves the reaction of 3-hydroxy-2-butylthiol with 2-butanethiol in the presence of a sodium base. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction. The resulting product is then purified through various techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides are the major products formed.

    Reduction: Thiol groups are regenerated.

    Substitution: Various substituted thiol derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a model compound for thiol-based biochemistry.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt exerts its effects involves its ability to participate in redox reactions. The thiol groups can undergo oxidation and reduction, making the compound a versatile agent in various chemical processes. The molecular targets and pathways involved include interactions with other thiol-containing molecules and enzymes that facilitate redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Butanethiol: A simpler thiol compound with similar reactivity but lacking the hydroxyl group.

    3-Methyl-2-butanethiol: Another thiol compound with a different alkyl group, used in similar applications.

Uniqueness

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications that require both nucleophilic and redox capabilities.

Properties

CAS No.

67801-35-8

Molecular Formula

C8H17NaOS2

Molecular Weight

216.3 g/mol

IUPAC Name

sodium;3-(3-hydroxybutan-2-ylsulfanyl)butane-2-thiolate

InChI

InChI=1S/C8H18OS2.Na/c1-5(9)7(3)11-8(4)6(2)10;/h5-10H,1-4H3;/q;+1/p-1

InChI Key

NOPPVMNVQAVKKJ-UHFFFAOYSA-M

Canonical SMILES

CC(C(C)SC(C)C(C)[S-])O.[Na+]

Origin of Product

United States

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